1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-
Description
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- (hereafter referred to as Compound X), is a synthetic naphthoquinone derivative characterized by a 1,4-naphthoquinone backbone substituted with a chlorine atom at the C2 position and a tertiary amine group (N-methyl-N-isopropyl) at the C3 position. The isopropyl group introduces steric bulk, while the methyl group modulates electronic properties. Naphthoquinones (NQs) are redox-active molecules known for their diverse bioactivities, including antimicrobial, anticancer, and antimalarial effects. Compound X’s structure positions it within a broader class of 2-chloro-3-amino-substituted NQs, where substituent variations significantly influence biological activity and physicochemical properties .
Properties
CAS No. |
557102-67-7 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-chloro-3-[methyl(propan-2-yl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14ClNO2/c1-8(2)16(3)12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-8H,1-3H3 |
InChI Key |
KJOLUWFZVPAIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methyl(1-methylethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted naphthoquinones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of naphthoquinones, including 1,4-naphthalenedione derivatives, have shown effectiveness against various bacterial strains. For instance, complexes formed with nickel (Ni(II)) ions demonstrated potent antibacterial effects against clinically isolated strains such as Klebsiella oxytoca and Pseudomonas aeruginosa .
Antimalarial Properties
A derivative of 1,4-naphthoquinone known as atovaquone is utilized in the treatment of malaria. Atovaquone is a synthetic derivative that showcases the therapeutic potential of naphthoquinones in combating parasitic infections .
Inhibition of Enzymatic Activity
Research has highlighted the ability of naphthoquinones to inhibit monoamine oxidase-B (MAO-B), an enzyme associated with neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Parkinson's disease .
Materials Science Applications
Nonlinear Optical Materials
1,4-Naphthalenedione derivatives have found applications in the field of nonlinear optics. These compounds can be utilized as monomers for the synthesis of phenylene–ethynylene oligomers, which are important for developing advanced optical materials .
Electrochemical Sensors
The electrochemical properties of naphthoquinones enable their use in sensors for detecting various analytes. Their ability to undergo redox reactions makes them suitable for applications in environmental monitoring and food safety .
Environmental Science Applications
Photodegradation Studies
The photochemical behavior of naphthoquinones has been studied to assess their degradation under UV light exposure. Understanding these processes is crucial for evaluating the environmental impact of these compounds and their breakdown products .
Data Table: Summary of Applications
Case Studies
-
Antibacterial Efficacy Study
A study investigated the efficacy of naphthoquinone complexes against Staphylococcus aureus. The results indicated that Ni(II) complexes showed superior antibacterial activity compared to other metal complexes, demonstrating their potential as therapeutic agents . -
Synthesis of Optical Materials
Research focused on synthesizing phenylene–ethynylene oligomers using 1,4-naphthalenedione as a building block. These oligomers exhibited promising nonlinear optical properties suitable for photonic applications .
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. The compound’s ability to interact with cellular proteins and enzymes also contributes to its biological activities.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Amino Groups
- Antifungal Activity: 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: Exhibits high activity against Candida albicans and Aspergillus niger (MIC: 2–4 µg/mL), attributed to the electron-rich furan ring enhancing redox cycling and membrane disruption . Compound X: Predicted to have lower antifungal activity due to its aliphatic substituent, which reduces π-π stacking with fungal enzyme targets .
- Antibacterial Activity: 2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone: Shows potent activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 1 µg/mL) via intercalation into bacterial DNA and inhibition of topoisomerase IV . Compound X: The bulky isopropyl group may hinder penetration through bacterial cell walls, reducing efficacy compared to aromatic analogs .
Anticancer Activity and Selectivity
- 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Binds to the ATP site of EGFR tyrosine kinase via H-bonding and π-π interactions (docking score: −9.2 kcal/mol), showing IC₅₀ = 1.2 µM against HeLa cells .
- Compound X: The aliphatic N-methyl-N-isopropyl group likely enhances lipophilicity (calculated logP: 3.2 vs.
Structural Modifications at the C2 Position
Halogen Substitution
- 2-Bromo-3-((thienylmethyl)amino)-1,4-naphthoquinone: Bromine’s larger atomic radius increases steric hindrance, reducing antifungal activity by 50% compared to chlorine analogs .
- Compound X: Retains chlorine at C2, which is critical for redox cycling and generating cytotoxic semiquinone radicals. Replacement with methoxy or methyl groups (e.g., Compound 53) reduces hepatotoxicity but also diminishes anticancer potency .
Physicochemical and Structural Properties
- Crystal Packing : Derivatives with aromatic or small aliphatic substituents (e.g., benzyl, hydroxyethyl) typically crystallize with one molecule per asymmetric unit, while bulkier groups (e.g., isopropyl) may alter packing efficiency .
- SCE) is comparable to other 2-chloro-NQs, enabling semiquinone radical formation critical for DNA damage .
Toxicity and Selectivity
- Compound 15 (2-Chloro-3-(aziridin-1-yl)-1,4-NQ) : High hepatotoxicity (IC₅₀: 5 µM) due to aziridine’s DNA alkylation. Replacement of chlorine with methyl (Compound 55 ) reduces toxicity 10-fold while maintaining anticancer activity .
Key Research Findings
Substituent Lipophilicity : Aliphatic groups (e.g., N-methyl-N-isopropyl) enhance membrane permeability but may reduce target binding specificity .
Chlorine’s Role : Essential for redox activity; substitution with methoxy or methyl groups reduces cytotoxicity but improves safety profiles .
Aromatic vs. Aliphatic Trade-offs : Aromatic substituents favor enzyme inhibition (e.g., EGFR), while aliphatic groups may optimize pharmacokinetics .
Biological Activity
1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- is a synthetic derivative of naphthoquinone that exhibits significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and microbiology. This article will explore its biological activities, mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- CAS Number : 557102-67-7
- Molecular Formula : C14H14ClNO2
- Molecular Weight : 263.72 g/mol
- IUPAC Name : 2-chloro-3-[methyl(propan-2-yl)amino]naphthalene-1,4-dione
The structure of this compound features a naphthalene backbone with a chloro group and a substituted amino group that significantly influences its reactivity and biological properties.
The biological activity of 1,4-Naphthalenedione derivatives is primarily attributed to their ability to generate reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress within cells, which may induce apoptosis or inhibit cell proliferation. The compound acts as an electron acceptor, participating in various biochemical pathways that affect cellular functions.
Key Mechanisms:
- Oxidative Stress Induction : Increases ROS levels, leading to cellular damage.
- Enzyme Inhibition : Interacts with key enzymes involved in metabolic pathways.
- DNA Interaction : Potentially forms adducts with DNA, affecting replication and transcription processes.
Anticancer Activity
Research has demonstrated that 1,4-Naphthalenedione derivatives exhibit significant anticancer properties. A study evaluated the antiproliferative effects against MDA-MB-231 breast cancer cells, revealing dose-dependent inhibition of cell viability. This compound's mechanism involves interference with electron transport and oxidative phosphorylation pathways.
| Concentration (μM) | Cell Viability (RLU) |
|---|---|
| 1 | 1634565 ± 116578.2 |
| 2.5 | 1508710 ± 288225.6 |
| 5 | 470654 ± 37272.32 |
| 10 | 337887 ± 29146.34 |
The results indicate that higher concentrations lead to more significant reductions in cell viability, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Additionally, compounds based on the naphthoquinone structure have shown promising antimicrobial activity against various pathogens. Their effectiveness stems from their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Comparative Studies
When compared to other naphthoquinone derivatives, such as 1,4-Naphthalenedione, 2-amino-3-chloro- and 1,4-Naphthalenedione, 2-chloro-3-methyl- , the unique substituents on the naphthoquinone core significantly alter their biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]- | High | Moderate |
| 1,4-Naphthalenedione, 2-amino-3-chloro- | Moderate | High |
| 1,4-Naphthalenedione, 2-chloro-3-methyl- | Low | High |
This table illustrates how varying functional groups can lead to different pharmacological profiles.
Case Studies
Several studies have explored the biological activity of naphthoquinone derivatives:
- Anticancer Research : A study focused on two novel derivatives containing salicylic acid and procaine demonstrated that these compounds exhibited significant antiproliferative effects against breast cancer cells .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of various naphthoquinone derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
